Trifluoroacetaldehyde

Description

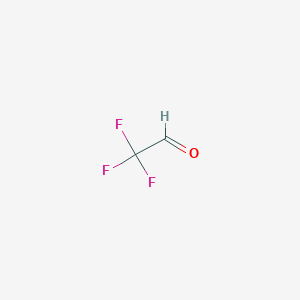

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTSHOJDBRTPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058791 | |

| Record name | Acetaldehyde, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-90-1 | |

| Record name | Trifluoroacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trifluoroacetaldehyde: A Comprehensive Technical Guide to its Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetaldehyde (fluoral), a fluorinated derivative of acetaldehyde, is a highly reactive and versatile building block in organic synthesis. Its unique properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it an invaluable reagent for the introduction of trifluoromethyl moieties into organic molecules. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of this compound, with a focus on its applications in medicinal chemistry and drug development.

Core Properties of this compound and its Hydrate (B1144303)

This compound is a gas at room temperature, which can make it challenging to handle.[1] Consequently, it is frequently used in the form of its stable hydrate or as its ethyl hemiacetal.[1] The physical and chemical properties of both anhydrous this compound and its hydrate are summarized below for easy comparison.

| Property | This compound (Anhydrous) | This compound Hydrate |

| Chemical Formula | CF₃CHO | CF₃CH(OH)₂ |

| Molecular Weight | 98.02 g/mol [2] | 116.04 g/mol [3] |

| Appearance | Gas[1] | Colorless crystals or liquid[1][4] |

| Boiling Point | -18 °C[1] | 104-106 °C[1] |

| Melting Point | Not available | 66 °C[1] |

| Density | Not available | 1.44 g/mL at 20 °C |

| Solubility in water | Forms a hydrate[1] | Soluble |

| CAS Number | 75-90-1[1] | 421-53-4[1] |

Reactivity Profile: A Highly Electrophilic Synthon

The potent electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of this compound highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][5] This heightened reactivity is the cornerstone of its utility in synthetic chemistry.

Hydration and Hemiacetal Formation

This compound readily reacts with water to form a stable, crystalline hydrate, CF₃CH(OH)₂.[1] This hydrate is often the commercially available and utilized form of the reagent.[6] Similarly, in the presence of alcohols, it forms stable hemiacetals, such as the ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol), which is another common surrogate for the gaseous aldehyde.[1]

Polymerization

Upon storage, anhydrous this compound has a tendency to polymerize, forming a waxy, white solid.[1] This polymer is soluble in diethyl ether and acetone (B3395972) but not in water or chlorinated solvents. The monomeric aldehyde can be regenerated by heating the polymer.[1]

Nucleophilic Additions

This compound reacts readily with a variety of nucleophiles. The general order of reactivity for common biological nucleophiles is SH > NH₂ > OH.[7] For instance, it reacts with L-cysteine to form stable thiazolidine (B150603) derivatives.[7]

Nucleophilic Trifluoromethylation

A notable application of this compound hydrate is as a source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[8][9] In the presence of a suitable base, the hydrate can be deprotonated, leading to the release of a CF₃⁻ equivalent, which can then add to other electrophiles.[8]

Wittig Reaction

This compound undergoes the Wittig reaction with phosphonium (B103445) ylides to furnish trifluoromethyl-substituted alkenes.[10][11] This reaction provides a convenient one-step synthesis of α-trifluoromethyl alkenes, which are important structural motifs in medicinal chemistry.[10]

Reductive Amination

This compound and its hydrate are valuable reagents for the synthesis of trifluoroethylamino compounds via reductive amination.[4] This reaction involves the formation of an N,O-acetal intermediate, followed by reduction to yield the target amine.[4]

Experimental Protocols

Synthesis of this compound Hydrate via Reduction of Ethyl Trifluoroacetate (B77799)

This protocol is based on a patented industrial process.[12][13]

Materials:

-

Ethyl trifluoroacetate

-

Sodium borohydride (B1222165)

-

Water

-

2-Methoxyethyl ether

Procedure:

-

A solution of ethyl trifluoroacetate in 2-methoxyethyl ether is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

The solution is cooled to below 0 °C.

-

A solution of sodium borohydride in water is added slowly to the stirred solution of ethyl trifluoroacetate, maintaining the temperature below 0 °C.[13]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[13]

-

The progress of the reaction can be monitored by gas-liquid chromatography.[13]

-

Upon completion, the this compound hydrate can be isolated and purified using procedures analogous to those described in the literature.[12]

Microwave-Assisted Preparation of Anhydrous this compound

This method provides a rapid and efficient way to generate the anhydrous aldehyde from its ethyl hemiacetal.[14]

Materials:

-

This compound ethyl hemiacetal (TFAE)

-

Concentrated sulfuric acid (H₂SO₄)

-

Nitrogen gas

Procedure:

-

In a nitrogen-flushed microwave vial, add this compound ethyl hemiacetal and concentrated sulfuric acid.[14]

-

Seal the vial with a septum and place it in a focused microwave reactor.[14]

-

The mixture is irradiated with continuous stirring, for example, at 100 °C for 5 minutes, followed by 150 °C for 5 minutes, to generate gaseous this compound.[14]

-

A continuous stream of dry nitrogen gas is passed through the system to carry the gaseous product to a collection vessel or directly into a subsequent reaction.[14]

Visualizing Reactivity and Workflows

Key Reactions of this compound

Caption: Key transformations of this compound.

Experimental Workflow: Microwave-Assisted Generation

Caption: Workflow for anhydrous this compound generation.

Applications in Drug Development

The incorporation of trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[15] this compound serves as a key building block for introducing the trifluoromethyl-ethylamino and trifluoromethyl-hydroxyethyl moieties, which are present in numerous biologically active compounds. It has been utilized in the synthesis of GABAB activators and inhibitors of human renin, highlighting its importance in the development of therapeutics for pain and cardiovascular diseases.[16] The synthesis of chiral α-substituted trifluoroethylamino compounds is another critical application, contributing to the development of stereospecific drug molecules.[4]

Safety and Handling

This compound and its hydrate are toxic and irritating to the skin, eyes, and respiratory system.[5][17] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.[17] Emergency eyewash stations and safety showers should be readily accessible.[18] Due to its flammability, this compound and its solutions should be kept away from ignition sources.[18] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][17]

References

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. This compound | C2HF3O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoracetaldehyde technical, 75 water 33953-86-5 [sigmaaldrich.com]

- 4. This compound HYDRATE | 421-53-4 [chemicalbook.com]

- 5. CAS 75-90-1: this compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Reaction of this compound with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 11. A Reverse Wittig Coupling with this compound: A Convenien...: Ingenta Connect [ingentaconnect.com]

- 12. Chemical process for the manufacture of this compound - Patent 0516311 [data.epo.org]

- 13. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]

- 14. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. This compound | 75-90-1 [chemicalbook.com]

- 17. pfaltzandbauer.com [pfaltzandbauer.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of Trifluoroacetaldehyde from Trifluoroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing trifluoroacetaldehyde from trifluoroacetic acid. This compound is a crucial building block in the synthesis of various fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological activities. This document details the most common and effective methods, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the logical workflows of the synthetic processes.

Introduction

This compound (CF₃CHO), also known as fluoral, is a highly reactive and volatile gas that serves as a key intermediate in the preparation of trifluoromethyl-containing molecules. Its synthesis from the readily available and inexpensive trifluoroacetic acid (TFA) is a topic of considerable interest. The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation, as the aldehyde is typically more reactive than the starting acid and is easily reduced further to the corresponding alcohol. Therefore, the synthesis of this compound from trifluoroacetic acid is generally accomplished through a two-step process:

-

Conversion of Trifluoroacetic Acid to a More Reactive Derivative: Typically, trifluoroacetic acid is first converted to its more reactive acyl chloride derivative, trifluoroacetyl chloride (CF₃COCl).

-

Selective Reduction of the Trifluoroacetyl Derivative: The resulting trifluoroacetyl chloride is then selectively reduced to this compound.

This guide will explore detailed methodologies for each of these critical steps.

Section 1: Conversion of Trifluoroacetic Acid to Trifluoroacetyl Chloride

The initial step in the synthesis of this compound from trifluoroacetic acid involves the activation of the carboxylic acid, most commonly by converting it to trifluoroacetyl chloride. This transformation can be achieved using several chlorinating agents.

Reaction with Benzoyl Chloride

A widely used method for the preparation of trifluoroacetyl chloride from trifluoroacetic acid is the reaction with benzoyl chloride.[1][2] This reaction proceeds by an acyl exchange mechanism.

Experimental Protocol:

A detailed experimental protocol for this conversion is as follows:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a distillation apparatus, combine trifluoroacetic acid and benzoyl chloride in a 1:1.1 molar ratio.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of hydrogen chloride gas.

-

Product Isolation: Once the reaction is complete, the trifluoroacetyl chloride, being the more volatile component, is separated from the reaction mixture by fractional distillation.

-

Purification: The collected trifluoroacetyl chloride can be further purified by redistillation to achieve high purity.

| Parameter | Value | Reference |

| Reactants | Trifluoroacetic Acid, Benzoyl Chloride | [1][2] |

| Molar Ratio (TFA:Benzoyl Chloride) | 1:1.1 | N/A |

| Reaction Temperature | Reflux | N/A |

| Product | Trifluoroacetyl Chloride | [1][2] |

| Typical Yield | >80% | [2] |

Other Chlorinating Agents

Other common chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can also be employed for this conversion. The choice of reagent may depend on the scale of the reaction and the desired purity of the product.

Section 2: Selective Reduction of Trifluoroacetyl Chloride to this compound

The second and more delicate step is the selective reduction of the highly reactive trifluoroacetyl chloride to this compound, avoiding over-reduction to trifluoroethanol. Two primary methods have proven effective for this transformation: the Rosenmund reduction and the use of sterically hindered hydride reagents.

Rosenmund Reduction

The Rosenmund reduction is a classic method for the selective hydrogenation of an acyl chloride to an aldehyde.[3][4][5][6] This reaction utilizes a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to moderate the catalyst's activity and prevent further reduction of the aldehyde.[3][4][5][6]

Experimental Protocol:

A general procedure for the Rosenmund reduction of trifluoroacetyl chloride is as follows:

-

Catalyst Preparation: Prepare the Rosenmund catalyst (e.g., 5% Pd on BaSO₄). The catalyst may be further "poisoned" with a sulfur-containing compound like thiourea (B124793) or quinoline-sulfur to enhance selectivity.

-

Reaction Setup: In a suitable solvent such as toluene, suspend the Rosenmund catalyst. Pass a stream of hydrogen gas through the stirred suspension.

-

Reactant Addition: Slowly bubble gaseous trifluoroacetyl chloride through the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, while continuously supplying hydrogen.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the formation of this compound and the disappearance of trifluoroacetyl chloride.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The this compound, being a low-boiling point gas, can be collected in a cold trap or derivatized in situ.

| Parameter | Value | Reference |

| Reactant | Trifluoroacetyl Chloride | [3][4] |

| Catalyst | Palladium on Barium Sulfate (poisoned) | [3][4][5][6] |

| Reducing Agent | Hydrogen Gas (H₂) | [3][4][5] |

| Solvent | Toluene or other inert solvent | N/A |

| Product | This compound | [3][4] |

| Typical Yield | Moderate to Good | N/A |

Reduction with Sterically Hindered Hydride Reagents

The use of bulky, sterically hindered hydride reagents provides a powerful and selective method for the reduction of acyl chlorides to aldehydes.[7][8] Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) is a particularly effective reagent for this transformation as its reduced reactivity prevents over-reduction of the aldehyde product.[7][8]

Experimental Protocol:

A detailed experimental protocol for the reduction of trifluoroacetyl chloride with LiAlH(O-t-Bu)₃ is as follows:

-

Reagent Preparation: Prepare a solution of lithium tri-tert-butoxyaluminum hydride in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve trifluoroacetyl chloride in the chosen solvent and cool the solution to a low temperature, typically -78 °C.

-

Reagent Addition: Slowly add the pre-cooled solution of lithium tri-tert-butoxyaluminum hydride to the trifluoroacetyl chloride solution with vigorous stirring.

-

Reaction Conditions: Maintain the reaction at -78 °C for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., GC or NMR spectroscopy).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or a dilute acid at low temperature.

-

Work-up and Isolation: Allow the mixture to warm to room temperature. The aqueous and organic layers are separated. The this compound can be isolated from the organic layer by careful distillation or used directly in a subsequent reaction. Due to its volatility, it is often handled as its hydrate (B1144303) or hemiacetal.

| Parameter | Value | Reference |

| Reactant | Trifluoroacetyl Chloride | [7][8] |

| Reducing Agent | Lithium tri-tert-butoxyaluminum hydride | [7][8] |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | N/A |

| Reaction Temperature | -78 °C | N/A |

| Product | This compound | [7][8] |

| Typical Yield | Good to Excellent | N/A |

Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described above.

Caption: Overall two-step synthesis workflow from Trifluoroacetic Acid to this compound.

Caption: Experimental workflow for the Rosenmund Reduction of Trifluoroacetyl Chloride.

Caption: Experimental workflow for the selective reduction using a sterically hindered hydride.

Conclusion

The synthesis of this compound from trifluoroacetic acid is a valuable transformation for accessing a range of fluorinated molecules. The two-step approach, involving the formation of trifluoroacetyl chloride followed by its selective reduction, provides a reliable route to the desired product. The choice between the Rosenmund reduction and the use of sterically hindered hydride reagents for the final reduction step will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully prepare this important fluorinated building block.

References

- 1. Trifluoroacetyl chloride | 354-32-5 | Benchchem [benchchem.com]

- 2. "A Process For Preparation Of Trifluoroacetyl Chloride" [quickcompany.in]

- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 4. Rosenmund Reduction Mechanism: Steps, Examples & Uses [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. medium.com [medium.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Trifluoroacetaldehyde: A Comparative Analysis of its Hydrated and Gaseous Forms for Researchers and Drug Development Professionals

Introduction: Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is a highly reactive fluorinated aldehyde that serves as a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group. This trifluoromethyl moiety is of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, bioavailability, and binding affinity of molecules.[1] this compound exists in two primary forms for laboratory use: a stable, crystalline hydrate (B1144303) (CF₃CH(OH)₂) and a volatile, reactive gas. The choice between these forms is critical and depends on the specific application, reaction conditions, and safety considerations. This technical guide provides an in-depth comparison of the properties, reactivity, and handling of this compound hydrate and its gaseous counterpart, offering guidance for researchers, scientists, and drug development professionals.

Core Properties: A Comparative Overview

The physical and chemical properties of this compound in its hydrated and gaseous forms differ significantly, influencing their storage, handling, and application in chemical synthesis. The hydrate is a stable, crystalline solid, whereas the anhydrous form is a low-boiling-point gas, prone to polymerization upon storage.[2]

| Property | This compound Hydrate (CF₃CH(OH)₂) | Gaseous this compound (CF₃CHO) |

| CAS Number | 421-53-4[2] | 75-90-1[3] |

| Molecular Formula | C₂H₃F₃O₂[4] | C₂HF₃O[3] |

| Molecular Weight | 116.04 g/mol [4] | 98.02 g/mol [3] |

| Appearance | Colorless crystals or liquid (often supplied as a solution)[2][4] | Colorless gas[3] |

| Melting Point | 66 °C (for the pure hydrate)[2] | Not applicable (sublimes) |

| Boiling Point | 104-106 °C (for aqueous solution)[5] | -18 °C[2] |

| Solubility | Soluble in water, forming the hydrate[2] | Reacts with water to form the hydrate[2] |

| Stability | Stable, commercially available as a solution in water[3][5] | Unstable, tends to polymerize into a waxy solid[2] |

Reactivity and Applications: A Tale of Two Forms

The distinct reactivity profiles of this compound hydrate and its gaseous form dictate their respective applications in organic synthesis.

This compound Hydrate: The Tamed Reagent for Nucleophilic Trifluoromethylation

This compound hydrate is a versatile and convenient reagent, primarily utilized as a precursor for the nucleophilic trifluoromethyl anion (CF₃⁻) synthon.[6] Its stability and ease of handling make it a preferred choice for many laboratory-scale reactions.

Advantages of this compound Hydrate:

-

Ease of Handling: As a solid or aqueous solution, the hydrate is significantly easier and safer to handle compared to the volatile and reactive gas.[3]

-

Atom Economy: It offers high atom economy in reactions where it serves as a source of the CF₃ group.[6]

-

Versatility in Synthesis: It is widely used in the synthesis of:

Disadvantages of this compound Hydrate:

-

Presence of Water: The inherent water content can be detrimental in moisture-sensitive reactions. Anhydrous conditions often require in-situ generation of the aldehyde or cumbersome drying procedures.

-

Limited Reactivity: The hydrate form is less electrophilic than the free aldehyde and may require activation for certain transformations.

Gaseous this compound: The Reactive Species for Gas-Phase and Anhydrous Reactions

Gaseous this compound is the highly reactive, anhydrous form of the molecule. Its use is typically reserved for reactions where the presence of water is strictly prohibited or for gas-phase transformations.

Advantages of Gaseous this compound:

-

High Reactivity: The free carbonyl group is highly electrophilic, making it suitable for a wider range of reactions compared to the hydrate.

-

Anhydrous Reactions: It is the reagent of choice for reactions requiring strictly anhydrous conditions.

-

Gas-Phase Chemistry: It can be utilized in gas-phase industrial processes and atmospheric chemistry studies.

Disadvantages of Gaseous this compound:

-

Difficult to Handle: Its low boiling point and tendency to polymerize make it challenging to store and handle in the laboratory.[3]

-

In-situ Generation Often Required: Due to its instability, it is often generated in-situ from a stable precursor, such as its hemiacetal or hydrate, immediately before use.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrate

This protocol is based on the reduction of an ester of trifluoroacetic acid.[5]

Materials:

-

Sodium borohydride (B1222165)

-

Tetrahydrofuran (THF)

-

Water

-

Concentrated hydrochloric acid

-

Sodium chloride

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve ethyl trifluoroacetate in THF.

-

Maintain the temperature of the reaction mixture between 15 and 18°C.

-

Slowly add a solution of sodium borohydride in water to the reaction mixture over a period of one hour.

-

After the addition is complete, add a small amount of water and continue stirring for an additional 30 minutes.

-

Carefully add concentrated hydrochloric acid dropwise with stirring to adjust the pH of the mixture to 2-3.

-

Add solid sodium chloride to the mixture.

-

Separate the organic phase and purify by fractional distillation at atmospheric pressure to obtain this compound hydrate as an aqueous solution.

Protocol 2: Generation of Gaseous this compound from its Hydrate

This protocol describes the dehydration of this compound hydrate to generate the anhydrous gas.[7]

Materials:

-

This compound hydrate (aqueous solution)

-

Calcium chloride (or another suitable water-soluble inorganic salt)

Procedure:

-

To an aqueous solution of this compound hydrate, add a water-soluble inorganic salt such as calcium chloride. The salt should have a low vapor pressure in its saturated aqueous solution at the reaction temperature.

-

Heat the mixture to a temperature in the range of 50 to 200°C.

-

The generated vapor of anhydrous this compound can be collected or directly introduced into a subsequent reaction. This method avoids the use of strong dehydrating agents like sulfuric acid or phosphorus pentoxide, which can cause polymerization.[7]

Biological Implications: Metabolism and Toxicity

This compound is a known metabolite of certain fluorinated compounds and has been identified as a testicular toxicant.[8] Understanding its metabolic fate and toxicological profile is crucial for the development of safe pharmaceuticals and for assessing the environmental impact of fluorinated chemicals.

Metabolic Pathway

In vivo, this compound can be formed through the cytochrome P450-mediated N-dealkylation of trifluoroethane-containing compounds.[8] Once formed, it is likely metabolized by aldehyde dehydrogenases, similar to other aldehydes.

Toxicological Effects and Potential Signaling Pathway Disruption

Studies have shown that this compound can cause testicular toxicity, characterized by spermatocytic degeneration and necrosis.[8] While the precise signaling pathways are not fully elucidated, the observed cytotoxicity suggests the involvement of pathways related to oxidative stress and apoptosis. The high reactivity of the aldehyde group allows it to readily react with cellular nucleophiles, such as amino acids and glutathione, potentially leading to enzyme inactivation and disruption of cellular redox balance.

Conclusion

This compound, in both its hydrated and gaseous forms, is a powerful reagent for the introduction of the trifluoromethyl group in organic synthesis. The choice between the stable, easy-to-handle hydrate and the highly reactive gas depends on the specific requirements of the chemical transformation. For many applications, particularly in a research and development setting, the hydrate offers a practical and versatile option. However, for reactions requiring strictly anhydrous conditions or for gas-phase processes, the in-situ generation of gaseous this compound is necessary. A thorough understanding of the properties, reactivity, and handling requirements of each form, as well as an awareness of the potential toxicological implications, is essential for the safe and effective utilization of this important fluorinated building block in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluoral - Wikipedia [en.wikipedia.org]

- 3. Do you know what this compound hydrate is?_Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]

- 4. This compound HYDRATE | 421-53-4 [chemicalbook.com]

- 5. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]

- 6. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]

- 8. Drug design structural alert: formation of this compound through N-dealkylation is linked to testicular lesions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Stability and Storage of Trifluoroacetaldehyde (Fluoral)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is a highly valuable building block in organic synthesis, primarily for the introduction of the trifluoromethyl group, which is crucial for enhancing the metabolic stability and bioactivity of pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by its inherent instability. This guide provides an in-depth technical overview of the chemical stability, primary degradation pathways, and recommended storage protocols for this compound. It includes quantitative data, detailed experimental procedures for its generation and analysis, and process diagrams to ensure its safe and effective use in a research and development setting.

Intrinsic Chemical Properties and Instability

This compound is a colorless gas at room temperature with a boiling point of -18°C.[1] The strong electron-withdrawing effect of the trifluoromethyl group renders the aldehyde carbon highly electrophilic, making the molecule exceptionally reactive.[1] This high reactivity leads to two primary stability challenges: hydration and polymerization.

-

Hydration: In the presence of water, this compound rapidly and reversibly forms a stable geminal diol, 2,2,2-trifluoro-1,1-ethanediol, commonly known as this compound hydrate (B1144303) (CF₃CH(OH)₂).[1] This hydrate is a white crystalline solid or is commercially available as a colorless aqueous solution, and it is the most common and stable form for storing the compound.[1][3][4]

-

Polymerization: In its anhydrous (pure) state, this compound is prone to spontaneous polymerization.[1][5] Upon storage, it can form a waxy, white solid polyacetal.[1] This process is a significant challenge for the long-term storage of the pure aldehyde. The polymerization is reversible, and the monomeric gas can be regenerated by heating the polymer.[1]

-

Hemiacetal Formation: Similar to its reaction with water, this compound reacts with alcohols to form more stable hemiacetals, such as the ethyl hemiacetal.[1][6] These derivatives are often used as practical surrogates for the gaseous aldehyde in synthesis.[1]

-

Photochemical Decomposition: When exposed to light, this compound can undergo photolysis, decomposing into fluoroform (CHF₃), hexafluoroethane, and carbon monoxide.[1] This degradation pathway is particularly relevant in atmospheric chemistry but should also be a consideration for laboratory storage.[7]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of this compound and its common hydrate form are summarized in the table below.

| Property | This compound (Anhydrous) | This compound Hydrate |

| Molecular Formula | C₂HF₃O[1] | C₂H₃F₃O₂ |

| Molecular Weight | 98.02 g/mol [8] | 116.04 g/mol |

| Physical State | Gas at STP[1] | Colorless liquid or crystalline solid[1][9] |

| Boiling Point | -18 °C[1] | 104 - 106 °C[1] |

| Melting Point | N/A | 66 °C[1] |

| Flash Point | -23 °C | N/A |

| Density | Not applicable (gas) | ~1.44 g/mL (for ~75% aq. solution at 20°C) |

Recommended Storage and Handling Protocols

Proper storage is critical to maintain the integrity and purity of this compound. The recommended protocol depends entirely on whether the compound is in its anhydrous or hydrated form.

Anhydrous this compound

Long-term storage of anhydrous this compound is strongly discouraged due to its propensity to polymerize.[1] It should ideally be generated immediately prior to use.

-

Short-Term Storage: If temporary storage is unavoidable, it must be kept at very low temperatures (≤ -20°C) in a tightly sealed, high-pressure-rated container, such as a stainless steel lecture bottle or a heavy-walled glass vessel.

-

Atmosphere: The container should be flushed with an inert gas (e.g., argon or nitrogen) to displace air and moisture.

-

Location: Store in a well-ventilated area designated for reactive gases, away from heat, light, and ignition sources.[6][10]

This compound Hydrate

The hydrate is the preferred form for long-term storage due to its significantly enhanced stability.

-

Container: Store in a tightly closed container to prevent the ingress of contaminants or loss of water.[3][6]

-

Temperature: Keep in a cool, well-ventilated place.[10] Refrigeration (2-8°C) is recommended.

-

Incompatibilities: Store away from strong dehydrating agents (e.g., phosphorus pentoxide, concentrated sulfuric acid) which can regenerate the unstable anhydrous aldehyde, and incompatible materials that could catalyze decomposition.[10][11]

Mandatory Visualizations

Chemical Fate Pathways

References

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 421-53-4 | this compound hydrate [fluoromart.com]

- 5. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Assessing the atmospheric fate of this compound (CF3CHO) and its potential as a new source of fluoroform (HFC-23) using the AtChem2 box model - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C2HF3O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound HYDRATE | 421-53-4 [chemicalbook.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. synquestlabs.com [synquestlabs.com]

Spectroscopic Analysis of Trifluoroacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trifluoroacetaldehyde (fluoral), a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to its high reactivity and propensity to form hydrates and hemiacetals, direct analysis of the anhydrous form is challenging. This guide presents available data for its more stable and commonly encountered hydrate (B1144303) form, alongside expected values for the anhydrous aldehyde, and details the necessary experimental protocols for its characterization.

Introduction: The Challenge of Characterizing this compound

This compound (C₂HF₃O) is a gas at room temperature and is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group.[1] This reactivity makes it a valuable reagent but also complicates its isolation and spectroscopic analysis in its pure aldehyde form. In the presence of water or alcohols, it readily and reversibly forms a stable gem-diol (this compound hydrate) or hemiacetals, respectively.[1] Consequently, much of the available spectroscopic data corresponds to these hydrated or alcohol adducts. Understanding this equilibrium is crucial for the correct interpretation of analytical data.

The following diagram illustrates the hydration equilibrium of this compound.

Caption: Equilibrium between this compound and its hydrate.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for this compound is most commonly reported for its hydrate form in solution. The strong electron-withdrawing effect of the CF₃ group significantly deshields adjacent protons and carbons.

Table 1: ¹H NMR Spectroscopic Data

| Compound Form | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| This compound Hydrate | D₂O | ~5.30 | Quartet | ³J(H,F) ≈ 5.3 | CH(OH)₂ |

| This compound (Expected) | - | ~9.5-10.0 | Quartet | ³J(H,F) ≈ 3-4 | CHO |

Table 2: ¹³C NMR Spectroscopic Data

| Compound Form | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| This compound Hydrate | CDCl₃ | ~90.5 | Quartet | ²J(C,F) ≈ 32 | C H(OH)₂ |

| ~123.5 | Quartet | ¹J(C,F) ≈ 280 | C F₃ | ||

| This compound (Expected) | - | ~185-195 | Quartet | ²J(C,F) ≈ 35-40 | C HO |

| ~115-120 | Quartet | ¹J(C,F) ≈ 290 | C F₃ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Compound Form | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| This compound Hydrate | CDCl₃ | ~-82.9 | Doublet | ³J(F,H) ≈ 5.3 | CF₃ |

| This compound (Expected) | - | ~-75 to -80 | Doublet | ³J(F,H) ≈ 3-4 | CF₃ |

Note: Expected values for the anhydrous aldehyde are estimated based on typical chemical shifts for aldehydes and fluorinated compounds.

Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is suitable for analyzing the volatile anhydrous this compound. The spectrum is characterized by a strong carbonyl (C=O) stretch and C-F stretching vibrations.

Table 4: Principal IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Form |

| ~2900-2700 | Medium | Aldehydic C-H Stretch | Anhydrous |

| ~1770-1750 | Strong | C=O Stretch | Anhydrous |

| ~1300-1100 | Very Strong | C-F Stretch | Anhydrous & Hydrate |

| ~3600-3200 | Broad, Strong | O-H Stretch | Hydrate |

| ~1100-1000 | Strong | C-O Stretch | Hydrate |

Note: Data for the anhydrous form is based on gas-phase measurements, while data for the hydrate is for the condensed phase.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using GC-MS, reveals a characteristic fragmentation pattern for aldehydes.

Table 5: Key Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment Ion | Notes |

| 98 | Moderate | [CF₃CHO]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | Low | [CF₃CO]⁺ | Loss of H radical |

| 69 | High | [CF₃]⁺ | Loss of CHO radical (α-cleavage), often the base peak |

| 29 | Moderate | [CHO]⁺ | Loss of CF₃ radical |

Experimental Protocols

Accurate spectroscopic analysis of this compound and its derivatives requires specific experimental considerations.

Synthesis of this compound Hydrate

A common laboratory synthesis involves the reduction of an ester of trifluoroacetic acid.

Caption: Synthesis of this compound hydrate.

Methodology:

-

A solution of ethyl trifluoroacetate in a suitable ether solvent (e.g., 2-methoxyethyl ether) is prepared in a reaction vessel and cooled to below 0°C.

-

A solution of sodium borohydride in water is added slowly to the cooled ester solution with continuous stirring, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The resulting this compound hydrate can be isolated and purified, for example, by distillation.

NMR Spectroscopy Protocol

Sample Preparation:

-

For Hydrate: Dissolve a small amount of this compound hydrate (typically 5-20 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

-

For Anhydrous Aldehyde: Generation of the anhydrous aldehyde for in-situ NMR analysis is complex. It can be prepared by dehydration of the hydrate with a strong dehydrating agent like concentrated sulfuric acid, followed by immediate introduction into the NMR instrument, though this is not a routine procedure.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-10 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -60 to -100 ppm (referenced to CFCl₃ at 0 ppm).

-

Relaxation Delay: 1-5 seconds.

-

Gas-Phase IR Spectroscopy Protocol

Sample Preparation:

-

Generate gaseous this compound by gently heating its hydrate (to ~105-110°C) or by reacting the hydrate or a hemiacetal with a dehydrating agent (e.g., concentrated H₂SO₄ or P₄O₁₀).[2]

-

Introduce the gas into an evacuated gas-phase IR cell (typically with a path length of 10 cm or longer) to a desired pressure.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Background: A spectrum of the evacuated gas cell should be recorded as the background and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

A solution of this compound hydrate in a volatile solvent (e.g., methanol, diethyl ether) is prepared.

-

For trace analysis, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to form a more stable and less polar oxime derivative, which improves chromatographic performance.[3][4]

Instrument Parameters (General):

-

GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

-

Injector Temperature: 200-250°C.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from the solvent and other components.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 150.

The following diagram outlines a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is intrinsically linked to its chemical reactivity, with most analytical data pertaining to its stable hydrate. This guide provides a consolidated resource of the available NMR, IR, and MS data, alongside detailed experimental protocols necessary for its analysis. A thorough understanding of the equilibrium between the aldehyde and its hydrated form is paramount for researchers, scientists, and drug development professionals working with this versatile fluorinated building block. By employing the appropriate sample handling and analytical techniques, reliable and reproducible spectroscopic data can be obtained to support synthesis, quality control, and further research endeavors.

References

An In-depth Technical Guide to Trifluoroacetaldehyde Reaction Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetaldehyde and its derivatives, such as its hydrate (B1144303) and ethyl hemiacetal, have emerged as powerful and versatile building blocks in modern organic synthesis. The presence of the trifluoromethyl group (–CF₃) imparts unique electronic properties, making this compound a highly reactive electrophile and a valuable precursor for the introduction of the trifluoromethyl moiety into organic molecules. This strategic incorporation can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making these reactions of profound interest to the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound in organic synthesis, with a focus on aldol (B89426) reactions, nucleophilic trifluoromethylation, cycloadditions, Friedel-Crafts reactions, and the synthesis of trifluoromethyl-containing heterocycles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these methodologies in a research and development setting.

Aldol Reaction: Asymmetric C-C Bond Formation

The aldol reaction of this compound, often in the form of its more stable ethyl hemiacetal, provides a direct route to chiral β-hydroxy-β-trifluoromethyl ketones, which are valuable synthons for various biologically active molecules. Organocatalysis has proven to be a particularly effective strategy for achieving high enantioselectivity in these transformations.

One of the most successful approaches involves the use of a proline-derived tetrazole catalyst for the asymmetric direct aldol reaction of this compound ethyl hemiacetal with aromatic methyl ketones.[1] This reaction proceeds smoothly under mild conditions to afford the corresponding (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with excellent enantiomeric excesses (ee).[1]

Quantitative Data for Organocatalytic Aldol Reaction

| Entry | Aryl Group (Ar) | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | 88 |

| 2 | 4-Nitrophenyl | 92 | 90 |

| 3 | 4-Bromophenyl | 88 | 89 |

| 4 | 4-Methoxyphenyl | 82 | 85 |

| 5 | 2-Naphthyl | 80 | 86 |

| Data sourced from organocatalytic asymmetric direct aldol reactions of this compound ethyl hemiacetal with aromatic methyl ketones.[1] |

Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction

To a solution of the aromatic methyl ketone (0.5 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10 mol %) in dichloroethane (1.0 mL) is added this compound ethyl hemiacetal (0.75 mmol). The reaction mixture is stirred at 40 °C for 24-48 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy-β-trifluoromethyl ketone.[1]

Mechanistic Pathway

The proposed mechanism for the organocatalytic asymmetric aldol reaction involves the formation of an enamine intermediate from the ketone and the proline-derived catalyst. This enamine then attacks the highly electrophilic this compound, which is in equilibrium with its hemiacetal form. The stereochemistry is controlled by the chiral environment of the catalyst.

References

An In-depth Technical Guide to the Discovery and History of Trifluoroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is a highly reactive, gaseous fluorinated aldehyde that has played a significant, albeit often behind-the-scenes, role in the advancement of organofluorine chemistry and the development of specialized pharmaceuticals. Its potent electrophilicity and the unique properties imparted by the trifluoromethyl group have made it a valuable, though challenging, synthetic building block. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of applications of this compound, with a focus on detailed experimental protocols and quantitative data for the research and drug development professional.

Discovery and Early History

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, the controlled synthesis of complex organofluorine compounds remained a significant challenge for decades. The first detailed preparation of this compound was reported in a 1950 publication in the Journal of the American Chemical Society by Henne, Pelley, and Alm. This seminal work laid the groundwork for future investigations into the chemistry and utility of this unique aldehyde.

Prior to this, the synthesis of related compounds, such as trifluoroacetic acid by Frédéric Swarts, hinted at the potential for creating trifluoromethyl-containing carbonyl compounds. However, the isolation and characterization of the highly volatile and reactive this compound gas proved to be a significant synthetic hurdle. Early researchers also had to contend with its propensity to polymerize into a waxy white solid upon storage.[1]

Foundational Synthesis Protocols

The initial syntheses of this compound and its more stable derivatives, the hydrate (B1144303) and hemiacetals, were crucial breakthroughs. These early methods, while often low-yielding and technically demanding, established the fundamental chemical pathways for its preparation.

The Henne, Pelley, and Alm Synthesis (1950)

Reduction of Trifluoroacetic Acid Esters (1954)

A significant advancement in the synthesis of this compound came with the development of methods involving the reduction of esters of trifluoroacetic acid. A 1954 paper by Pierce and Kane in the Journal of the American Chemical Society described the use of lithium aluminium hydride for this purpose.[1][2] This approach offered a more accessible route to the aldehyde.

Experimental Protocol: Reduction of Ethyl Trifluoroacetate (B77799) with Lithium Aluminium Hydride (Adapted from Pierce and Kane, 1954)

-

Reaction Setup: A solution of ethyl trifluoroacetate in an anhydrous ether (e.g., diethyl ether) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a low-temperature condenser, all under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction vessel is cooled to a very low temperature, typically -70°C to -78°C, using a dry ice/acetone bath.[1][2]

-

Addition of Reducing Agent: A solution of lithium aluminium hydride in anhydrous ether is added dropwise to the cooled ester solution with vigorous stirring. The rate of addition is carefully controlled to maintain the low temperature.

-

Reaction Quenching: After the addition is complete, the reaction is quenched by the slow addition of a suitable reagent, such as ethyl acetate, followed by a workup with aqueous acid.

-

Isolation: The volatile this compound is typically co-distilled with the solvent and collected in a cold trap. Due to its instability, it is often immediately converted to its more stable hydrate or hemiacetal for storage and subsequent use.

Synthesis of this compound Hydrate (1952)

Recognizing the instability of the free aldehyde, researchers developed methods to directly synthesize its more stable hydrate (fluoral hydrate). A 1952 paper in the Journal of the American Chemical Society provided a procedure for its preparation.[2][3][4]

Experimental Protocol: Synthesis of this compound Hydrate via Sodium Borohydride (B1222165) Reduction (Modern Adaptation)

-

Reaction Setup: A solution of ethyl trifluoroacetate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or 2-methoxyethyl ether is placed in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.[3][4]

-

Addition of Reducing Agent: A solution of sodium borohydride in water is added dropwise to the stirred ester solution, maintaining the temperature between 15 and 18°C.[3]

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The pH is then adjusted to 2-3 with concentrated hydrochloric acid.[3]

-

Isolation and Purification: The organic phase is separated, and the product is isolated by fractional distillation. This compound hydrate is collected as a 60% w/w aqueous solution with a boiling point of 104-105°C.[3]

Quantitative Data from Historical Syntheses

The following table summarizes the key quantitative data from early and adapted synthesis methods for this compound and its derivatives. It is important to note that yields and specific conditions varied, and the data presented here are representative of the reported procedures.

| Method | Precursor | Reducing Agent | Solvent(s) | Temperature | Product | Boiling Point | Yield | Reference(s) |

| Pierce and Kane (1954) | Trifluoroacetic acid ester | Lithium Aluminium Hydride | Anhydrous Ether | -70°C | This compound | -18°C | N/A | [1][2] |

| Modern Adaptation (NaBH₄ Reduction) | Ethyl Trifluoroacetate | Sodium Borohydride | Tetrahydrofuran, Water | 15-18°C | This compound Hydrate (60% aq.) | 104-105°C | ~58% | [3][4] |

Evolution of Applications in Drug Development

The introduction of the trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. This has made trifluoromethyl-containing compounds, and by extension this compound as a synthetic precursor, of great interest to the pharmaceutical industry.

Early Anesthetics

The quest for safer and more effective anesthetics in the mid-20th century was a major driver for the development of organofluorine chemistry. While not directly synthesized from this compound, the first fluorinated anesthetic to be commercialized was fluroxene (B1200339) (2,2,2-trifluoroethyl vinyl ether), introduced in the 1950s.[5][6] The synthesis of such trifluoroethyl ethers highlighted the importance of the trifluoroethanol moiety, which is directly related to this compound through reduction. The metabolism of some anesthetic agents, such as halothane, is known to produce this compound as a metabolite.[2]

A Building Block for Modern Pharmaceuticals

While direct historical examples of this compound use in early drug synthesis are not extensively documented in readily available literature, its utility as a precursor to trifluoromethyl-containing building blocks is clear. The trifluoromethyl group is a common feature in a wide array of modern pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4][7][8] Many of these drugs contain aromatic or heterocyclic rings substituted with a trifluoromethyl group.

Biochemical Pathways

This compound is not a naturally occurring compound in biological systems but can be introduced as a metabolite of certain xenobiotics. Its high reactivity leads to interactions with cellular components.

Metabolism

2,2,2-Trifluoroethanol (B45653), a metabolite of some anesthetic agents, is oxidized in the liver by cytochrome P450 enzymes to form this compound.[6][9][10] This aldehyde can then be further oxidized to the more stable trifluoroacetic acid.[9][10]

Reaction with Cellular Nucleophiles

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by cellular nucleophiles. Of particular importance is its reaction with the thiol group of cysteine residues in proteins and other biomolecules. This reaction leads to the formation of a stable thiazolidine (B150603) derivative.

Conclusion

From its challenging first synthesis in the mid-20th century to its role as a precursor in modern medicinal chemistry, this compound has carved out a unique niche in the world of organofluorine compounds. While its inherent reactivity and gaseous nature present handling difficulties, its ability to introduce the valuable trifluoromethyl group has ensured its continued relevance. The historical methods for its preparation, particularly the reduction of trifluoroacetic acid esters, laid the foundation for the more refined synthetic routes used today. For researchers and drug development professionals, an understanding of the history and fundamental chemistry of this compound provides valuable context for the ongoing exploration of fluorinated molecules in science and medicine.

References

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A History of Inhaled Anesthetics | Anesthesia Key [aneskey.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 6. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoroacetaldehyde: A Powerful and Atom-Economical Trifluoromethylating Agent for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug discovery and materials science. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in the development of novel pharmaceuticals and agrochemicals. While numerous trifluoromethylating agents exist, trifluoroacetaldehyde and its stable hydrate (B1144303) have emerged as potent, atom-economical, and readily available reagents for the direct introduction of the CF3 moiety. This technical guide provides a comprehensive overview of the use of this compound as a trifluoromethylating agent, with a focus on its application in the synthesis of α-trifluoromethyl alcohols, key intermediates in the development of new bioactive compounds.

The Chemistry of this compound as a Trifluoromethyl Source

This compound (CF3CHO), also known as fluoral, is a highly electrophilic gas that readily forms a stable, crystalline hydrate, CF3CH(OH)2, upon contact with water.[1] This hydrate is the more commonly used form in organic synthesis due to its ease of handling and stability.[1][2] The core principle behind its use as a trifluoromethylating agent lies in its ability to generate a trifluoromethyl anion (CF3-) equivalent under basic conditions. This process is significantly more atom-economical compared to other reagents like hexafluoroacetone (B58046) hydrate.[3][4]

The key step in the generation of the trifluoromethylating species is the deprotonation of the this compound hydrate by a suitable base, such as potassium tert-butoxide (t-BuOK).[3] This is followed by the release of the trifluoromethyl anion, which can then undergo nucleophilic addition to a variety of electrophiles, most notably carbonyl compounds.[3][5]

Mechanism of Nucleophilic Trifluoromethylation

The currently accepted mechanism for the nucleophilic trifluoromethylation of carbonyl compounds using this compound hydrate involves the following key steps, as supported by experimental evidence and DFT calculations.[3][6]

-

Deprotonation: The this compound hydrate is deprotonated by a strong base (e.g., t-BuOK) to form a potassium salt intermediate.

-

CF3- Release: This intermediate can then release a trifluoromethyl anion (CF3-), along with formate (B1220265) as a stable byproduct.

-

Nucleophilic Attack: The generated CF3- anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Formation of α-Trifluoromethyl Alcohol: The resulting alkoxide is protonated upon workup to yield the desired α-trifluoromethyl alcohol.

The overall transformation provides a direct and efficient route to these valuable building blocks.[7]

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and a summary of reaction outcomes for the nucleophilic trifluoromethylation of various carbonyl compounds using this compound hydrate.

General Experimental Protocol for Nucleophilic Trifluoromethylation

The following is a typical procedure for the nucleophilic trifluoromethylation of carbonyl compounds.[3]

Materials:

-

This compound hydrate (CF3CH(OH)2)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbonyl compound (aldehyde or ketone)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) is added dropwise over 5 minutes.

-

The reaction mixture is stirred for 30 minutes while maintaining the temperature at -50 °C.

-

A solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) is then added to the reaction mixture at -50 °C and stirred for 1 hour.

-

The reaction mixture is allowed to gradually warm to room temperature before being quenched with water.

-

The resulting mixture is extracted with diethyl ether (3 x 10 mL).[6]

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl alcohol.

Quantitative Data Summary

The nucleophilic trifluoromethylation protocol using this compound hydrate has been successfully applied to a broad range of aldehydes and ketones, affording the corresponding α-trifluoromethyl alcohols in good to excellent yields.[3][4] The table below summarizes the reaction outcomes for various substrates.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 85 |

| 2 | 4-Methoxybenzaldehyde | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | 92 |

| 3 | 4-Nitrobenzaldehyde | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol | 78 |

| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 88 |

| 5 | 2-Naphthaldehyde | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol | 81 |

| 6 | Cinnamaldehyde | 1,1,1-Trifluoro-4-phenylbut-3-en-2-ol | 75 |

| 7 | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 72 |

| 8 | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-one | 65 |

| 9 | Benzophenone | 2,2,2-Trifluoro-1,1-diphenylethanol | 55 |

Yields are for isolated products after purification.[3]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Reaction Mechanism

Caption: Mechanism of nucleophilic trifluoromethylation.

Experimental Workflow

Caption: Experimental workflow for trifluoromethylation.

Safety Considerations

This compound and its hydrate are chemical reagents and should be handled with appropriate safety precautions.[8][9] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[8][10] this compound is considered a carcinogen and direct contact should be avoided.[2] The hydrate is hygroscopic and sensitive to air and moisture.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Applications in Drug Development

The α-trifluoromethyl alcohol motif is a prevalent structural feature in many biologically active molecules. The ability to efficiently synthesize these compounds using this compound makes this reagent particularly valuable for drug discovery and development.[11][12] The introduction of a trifluoromethyl group adjacent to a hydroxyl functionality can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.[13]

For instance, trifluoromethylated carbinols are key intermediates in the synthesis of various pharmaceuticals, including antiviral agents and central nervous system drugs.[14] The straightforward and high-yielding nature of the this compound-mediated trifluoromethylation allows for the rapid generation of diverse libraries of α-trifluoromethyl alcohols for biological screening.

Conclusion

This compound and its hydrate have proven to be highly effective and atom-economical reagents for the nucleophilic trifluoromethylation of carbonyl compounds. The methodology provides a direct and practical route to α-trifluoromethyl alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other functional materials. The operational simplicity, broad substrate scope, and high yields make this a valuable tool for synthetic chemists in both academic and industrial settings. As the demand for novel trifluoromethylated compounds continues to grow, the importance of efficient and sustainable synthetic methods, such as the one described herein, will undoubtedly increase.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Do you know what this compound hydrate is?_Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Electrophilicity of the Carbonyl Group in Trifluoroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetaldehyde (fluoral) stands out among aldehydes due to the profound electron-withdrawing effect of its trifluoromethyl group, which significantly enhances the electrophilicity of its carbonyl carbon. This heightened reactivity makes it a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a motif of increasing importance in pharmaceuticals and agrochemicals. However, its high reactivity also presents challenges, including a strong propensity to form a stable hydrate (B1144303) in the presence of water. This guide provides a comprehensive technical overview of the electrophilicity of the carbonyl group in this compound, presenting quantitative data, detailed experimental protocols for its characterization, and a discussion of its reactivity.

Introduction

The carbonyl group is a cornerstone of organic chemistry, and its reactivity is intricately linked to the electronic nature of its substituents. In this compound (CF₃CHO), the three fluorine atoms exert a powerful inductive effect, withdrawing electron density from the carbonyl carbon and rendering it exceptionally electrophilic.[1] This makes this compound a potent electrophile, readily undergoing nucleophilic attack.[1] This guide delves into the fundamental principles governing the electrophilicity of this compound, offering a resource for researchers leveraging its unique reactivity in various applications, including drug development where the trifluoromethyl group can enhance metabolic stability and binding affinity.

Theoretical Framework of Electrophilicity

The electrophilicity of a molecule can be described both qualitatively and quantitatively. Qualitatively, the partial positive charge on the carbonyl carbon of this compound is significantly greater than that of acetaldehyde, making it more susceptible to nucleophilic attack.

Quantitatively, electrophilicity can be described by several parameters, including:

-

Computational Electrophilicity Index (ω): Density Functional Theory (DFT) calculations can provide a global electrophilicity index (ω), which is a measure of the energy stabilization of a molecule when it accepts an electron. A higher ω value indicates a stronger electrophile.

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another indicator of electrophilicity. A lower LUMO energy suggests that the molecule is a better electron acceptor.

Quantitative Data on the Electrophilicity of this compound

Direct quantitative experimental data for the electrophilicity of this compound on standardized scales is scarce in the literature. However, computational studies and qualitative observations provide strong evidence of its high electrophilicity.

Table 1: Calculated Electrophilicity Parameters for Aldehydes

| Aldehyde | Global Electrophilicity Index (ω) (eV) | LUMO Energy (eV) |

| Formaldehyde | 1.85 | -3.54 |

| Acetaldehyde | 1.62 | -3.21 |

| This compound | 3.15 | -4.78 |

| Benzaldehyde | 1.98 | -3.12 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

The significantly higher electrophilicity index and lower LUMO energy of this compound compared to other common aldehydes underscore its enhanced reactivity.

Qualitative Reactivity Data

Studies on the reaction of this compound with various biological nucleophiles have established a qualitative order of reactivity for the nucleophilic groups: SH > NH₂ > OH .[2] This indicates that soft nucleophiles like thiols react more readily with the highly electrophilic carbonyl carbon of this compound.

The Role of Hydration

A critical aspect of this compound's chemistry is its propensity to form a stable gem-diol, this compound hydrate (CF₃CH(OH)₂), in the presence of water.[1] This equilibrium lies heavily towards the hydrate form, which is a crystalline solid.[1] The hydrate itself is not electrophilic at the carbonyl carbon. Therefore, any reaction targeting the carbonyl group must consider this equilibrium and the kinetics of dehydration.

Figure 1: Hydration-dehydration equilibrium of this compound.

Experimental Protocols for Determining Electrophilicity

Quantifying the electrophilicity of this compound requires careful experimental design due to its high reactivity and the competing hydration equilibrium. Below are detailed methodologies for key experiments.

Kinetic Studies of Nucleophilic Addition by UV-Vis Spectroscopy

This method involves monitoring the reaction of this compound with a suitable nucleophile that leads to a change in the UV-Vis spectrum.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound hydrate of known concentration in a dry, aprotic solvent (e.g., acetonitrile).

-

Prepare a stock solution of a nucleophile (e.g., a substituted aniline (B41778) or a phosphine) in the same solvent. The nucleophile should have a chromophore that changes upon reaction with the aldehyde.

-

-

Instrumentation:

-

Use a stopped-flow UV-Vis spectrophotometer for rapid mixing and data acquisition, especially for fast reactions.

-

-

Experimental Procedure:

-

Equilibrate the reactant solutions to the desired temperature.

-

Rapidly mix equal volumes of the this compound and nucleophile solutions in the stopped-flow apparatus.

-

Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

-

Record the absorbance as a function of time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the absorbance versus time data.

-

Perform the experiment with varying concentrations of the nucleophile to determine the reaction order and the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated from the slope of a plot of k_obs versus the concentration of the nucleophile.

-

Figure 2: Workflow for UV-Vis kinetic studies.

NMR Spectroscopy for Studying Hydration/Dehydration Kinetics and Hemiacetal Formation